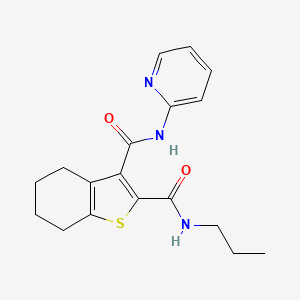![molecular formula C15H21BrN2O B4970018 3-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4970018.png)
3-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to a benzene ring, which is further connected to a piperidine ring substituted with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:
Amidation: The brominated benzene is then reacted with 1-(propan-2-yl)piperidine-4-amine to form the benzamide linkage. This reaction can be facilitated using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: De-brominated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving benzamide derivatives.
Medicine: It has potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
- 3-bromo-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
- N-[1-(propan-2-yl)piperidin-4-yl]benzamide
- 3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
Comparison:
- This compound is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties.
- N-[1-(propan-2-yl)piperidin-4-yl]benzamide lacks the bromine atom, potentially altering its chemical behavior and biological activity.
- 3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has a chlorine atom instead of bromine, which may result in different reactivity and potency in biological systems.
Eigenschaften
IUPAC Name |
3-bromo-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(2)18-8-6-14(7-9-18)17-15(19)12-4-3-5-13(16)10-12/h3-5,10-11,14H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUODNSPPMUZZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B4969943.png)
METHANONE](/img/structure/B4969955.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)

![[(4-Chloro-3-methoxyphenyl)sulfonyl]prop-2-enylamine](/img/structure/B4969997.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4970006.png)


![2-[2-(4-Fluorophenoxy)ethylamino]ethanol](/img/structure/B4970034.png)
